Phenyl gallate
Overview
Description
Phenyl gallate is an ester of gallic acid and phenol. It is a phenolic compound known for its antioxidant properties. This compound is commonly used in various industries, including food, pharmaceuticals, and cosmetics, due to its ability to scavenge free radicals and protect against oxidative stress.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl gallate can be synthesized through the esterification of gallic acid with phenol. This reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction can be represented as follows:
Gallic Acid+PhenolH2SO4Phenyl Gallate+Water
Industrial Production Methods: In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and efficient separation techniques, such as distillation and crystallization, are common in industrial production.
Chemical Reactions Analysis
Types of Reactions: Phenyl gallate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones, which are compounds with significant biological activity.
Reduction: Reduction of this compound can lead to the formation of hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to the formation of substituted phenyl gallates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Substituted phenyl gallates (e.g., halogenated phenyl gallates)
Scientific Research Applications
Phenyl gallate has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in various chemical reactions to prevent oxidation of sensitive compounds.
Biology: Studied for its potential neuroprotective effects and ability to scavenge free radicals.
Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Used as a preservative in food and cosmetics due to its antioxidant properties.
Mechanism of Action
Phenyl gallate is similar to other gallate esters, such as methyl gallate, ethyl gallate, and propyl gallate. this compound is unique due to its phenolic structure, which provides enhanced antioxidant activity compared to its alkyl counterparts. The presence of the phenyl ring allows for greater resonance stabilization of the phenoxyl radical formed during the antioxidant process.
Comparison with Similar Compounds
- Methyl Gallate
- Ethyl Gallate
- Propyl Gallate
- Butyl Gallate
Phenyl gallate stands out due to its higher antioxidant potential and broader range of applications in various fields.
Properties
IUPAC Name |
phenyl 3,4,5-trihydroxybenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O5/c14-10-6-8(7-11(15)12(10)16)13(17)18-9-4-2-1-3-5-9/h1-7,14-16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZMQFJTPHSKNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC(=C(C(=C2)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40318656 | |
Record name | phenyl gallate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40318656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70022-13-8 | |
Record name | MLS003170836 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333571 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | phenyl gallate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40318656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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